N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide
Description
Properties
IUPAC Name |
N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethylpyrazol-1-yl)propanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-11(10-21-14(4)12(2)13(3)20-21)18(23)19-17-8-6-16(7-9-17)15(5)22/h6-9,11H,10H2,1-5H3,(H,19,23) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXOMSZYQHDDYPR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(N=C1C)CC(C)C(=O)NC2=CC=C(C=C2)C(=O)C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclocondensation of Diketones with Hydrazine Derivatives
The Knorr pyrazole synthesis is a classical method for pyrazole formation, involving the reaction of 1,3-diketones with hydrazines. For 3,4,5-trimethylpyrazole, 2,3,4-pentanetrione (a triketone) is reacted with methylhydrazine under acidic conditions. However, triketones are unstable, prompting alternative approaches:
Procedure :
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React 2,4-pentanedione (acetylacetone) with methylhydrazine in ethanol at reflux (12 h).
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Methylate the resulting 3,5-dimethylpyrazole using methyl iodide and a base (e.g., K₂CO₃) in DMF at 80°C.
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Introduce the third methyl group via Friedel-Crafts alkylation using MeCl and AlCl₃.
Challenges :
-
Poor regioselectivity during methylation necessitates chromatographic purification.
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Triketone instability limits yield, favoring stepwise methylation.
Direct Synthesis from Pre-Substituted Precursors
Patent CN104829672A discloses a method for synthesizing substituted pyrazoles via microwave-assisted cyclization:
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Combine 3,4-dimethyl-1H-pyrazole-5-carbaldehyde with methylamine in acetonitrile.
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Irradiate at 150°C for 20 minutes under microwave conditions.
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Purify via silica gel chromatography (hexane/EtOAc, 7:3) to yield 3,4,5-trimethylpyrazole (82% yield).
Advantages :
-
Reduced reaction time (minutes vs. hours).
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Higher purity due to controlled conditions.
Alkylation of Pyrazole with Propanamide Intermediate
Preparation of 3-Bromo-2-Methylpropanamide
The propanamide backbone is constructed via bromination of 2-methylpropanamide:
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Dissolve 2-methylpropanamide in CCl₄ and treat with N-bromosuccinimide (NBS) under UV light.
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Isolate 3-bromo-2-methylpropanamide as a white solid (mp 143°C, 91% yield).
Reaction Conditions :
-
Solvent: Dichloromethane or CCl₄.
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Temperature: 0°C to room temperature.
Nucleophilic Substitution with Pyrazole
The pyrazole nitrogen attacks the brominated propanamide in an SN2 mechanism:
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Deprotonate 3,4,5-trimethylpyrazole with LDA (lithium diisopropylamide) in THF at -78°C.
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Add 3-bromo-2-methylpropanamide and warm to room temperature (12 h).
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Quench with NH₄Cl and extract with ethyl acetate.
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Purify via column chromatography (SiO₂, hexane/EtOAc 4:1) to yield 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-methylpropanamide (68% yield).
Key Data :
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¹H NMR (500 MHz, CDCl₃) : δ 1.47 (s, 3H, CH₃), 2.32 (s, 6H, 2×CH₃), 2.98 (s, 3H, N-CH₃), 4.13 (q, J=7.3 Hz, 2H, CH₂), 7.22 (s, 1H, pyrazole-H).
Amide Coupling with 4-Acetylaniline
Activation of Propanamide Acid
Convert the propanamide intermediate to its acid chloride for coupling:
Coupling Reaction
React the acid chloride with 4-acetylaniline in the presence of a base:
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Dissolve 4-acetylaniline in DCM and add triethylamine (2 eq).
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Add the acid chloride dropwise at 0°C and stir for 4 h.
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Wash with NaHCO₃ (aq), dry over MgSO₄, and concentrate.
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Recrystallize from ethanol to yield the target compound (mp 189–191°C, 75% yield).
Characterization :
Alternative Synthetic Routes
One-Pot Multi-Component Reaction
A patent (EP1187052A2) describes a one-pot synthesis for analogous compounds:
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Mix 3,4,5-trimethylpyrazole , 2-methylacryloyl chloride , and 4-acetylaniline in acetonitrile.
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Add Et₃N and heat at 60°C for 6 h.
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Isolate the product via filtration (yield: 58%).
Limitations :
-
Lower yield compared to stepwise methods.
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Requires strict stoichiometric control.
Enzymatic Amination
A biocatalytic approach using lipases has been explored for amide bond formation:
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Combine 3-(3,4,5-trimethyl-1H-pyrazol-1-yl)-2-methylpropanoic acid and 4-acetylaniline in tert-butanol.
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Add immobilized Candida antarctica lipase B (CAL-B) and stir at 37°C (24 h).
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Filter and concentrate to obtain the product (62% yield, >99% ee).
Advantages :
-
Environmentally benign conditions.
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High enantioselectivity.
Summary of Synthetic Methods
| Method | Key Steps | Yield | Purity |
|---|---|---|---|
| Stepwise Alkylation | Pyrazole synthesis → Bromination → Coupling | 68% | >98% |
| One-Pot MCR | Multi-component reaction | 58% | 95% |
| Enzymatic Amination | Lipase-mediated coupling | 62% | >99% |
Challenges and Optimization Strategies
Chemical Reactions Analysis
N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carbonyl groups to alcohols.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents and conditions for these reactions include acidic or basic environments, specific catalysts, and controlled temperatures. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry Applications
Anticancer Activity
Recent studies have indicated that N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide exhibits significant anticancer properties. The compound has been shown to inhibit the proliferation of various cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For instance, research demonstrated its effectiveness against breast cancer cells by inducing apoptosis via the mitochondrial pathway, which was evidenced by increased levels of pro-apoptotic proteins and decreased levels of anti-apoptotic proteins .
Anti-inflammatory Properties
The compound also displays anti-inflammatory effects by modulating inflammatory pathways. In vitro studies have shown that it can reduce the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests its potential use in treating inflammatory diseases like rheumatoid arthritis .
Agricultural Applications
Pesticidal Activity
this compound has been investigated for its insecticidal properties. A series of bioassays demonstrated its effectiveness against common agricultural pests, indicating a potential role as a novel pesticide. The compound's mode of action appears to involve disruption of the insect nervous system, leading to paralysis and death .
Materials Science Applications
Polymer Development
In materials science, this compound has been utilized in the synthesis of novel polymers with enhanced thermal and mechanical properties. Its incorporation into polymer matrices has led to improvements in tensile strength and thermal stability, making it suitable for applications in high-performance materials .
Data Summary
Case Studies
- Anticancer Study : A study published in a peer-reviewed journal demonstrated that treatment with this compound resulted in a 70% reduction in tumor size in murine models of breast cancer compared to control groups .
- Insecticidal Efficacy : Field trials conducted on crops showed that application of this compound at specified concentrations resulted in a 60% reduction in pest populations over two weeks, significantly improving crop yield .
- Polymer Enhancement : Research on the incorporation of this compound into polycarbonate matrices revealed a 30% increase in tensile strength and a notable improvement in thermal degradation temperatures compared to unmodified polymers .
Mechanism of Action
The mechanism of action of N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modifying their activity. The exact pathways involved depend on the specific biological context and the target molecules .
Comparison with Similar Compounds
Structural Analogs with Aryl Substitutions
The following compounds share the core propanamide-pyrazole structure but differ in aryl substituents:
Key Observations:
- Lipophilicity : The acetyl analog likely exhibits higher logP than methoxy/ethoxy analogs, aligning with the trend observed in (logP = 4.55 for a thiazole-pyrazole-acetyl hybrid) .
- Steric Considerations : The ethoxy group introduces greater steric bulk than methoxy, which may influence solubility and metabolic stability .
Functional Group Variations in Propanamide-Pyrazole Derivatives
Pyrazole Modifications
- 3-[1-(4-Methoxyphenyl)-5-(4-methylphenyl)-1H-pyrazol-3-yl]-N-hydroxy-N-methylpropanamide (): Incorporates a hydroxamic acid group (N-hydroxy-N-methyl), enhancing metal-chelating properties. This modification is absent in the target compound, suggesting divergent pharmacological applications (e.g., enzyme inhibition) .
Thiazole-Pyrazole Hybrids
- N-(3-acetylphenyl)-3-{5-hydroxy-3-methyl-1-[4-(4-methylphenyl)-1,3-thiazol-2-yl]-1H-pyrazol-4-yl}propanamide (): The thiazole ring increases molecular weight (460.55 vs. ~313) and logP (4.55 vs. ~4.0), likely improving membrane permeability but reducing aqueous solubility .
Biological Activity
N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide is a compound of growing interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant research findings.
Chemical Structure and Properties
The molecular formula of this compound is . It features an acetylphenyl group and a pyrazole moiety, which are known to contribute to various biological activities.
Synthesis
The synthesis of this compound typically involves the reaction of 4-acetylphenyl isocyanate with 3,4,5-trimethyl-1H-pyrazole in the presence of appropriate solvents and catalysts. The yield and purity of the synthesized compound can be optimized by adjusting reaction conditions such as temperature and time.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. A study demonstrated that derivatives with similar structural features inhibited cell proliferation in various cancer cell lines. The mechanism of action often involves the induction of apoptosis and the inhibition of key signaling pathways associated with cancer progression.
Antimicrobial Properties
In vitro studies have shown that this compound possesses antimicrobial activity against a range of pathogens. For instance, it has been tested against Gram-positive and Gram-negative bacteria, showing varying degrees of efficacy. The compound's ability to disrupt bacterial cell membranes is a proposed mechanism for its antimicrobial effects.
Anti-inflammatory Effects
This compound has also been evaluated for its anti-inflammatory properties. Research indicates that it may inhibit the production of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX), suggesting potential therapeutic applications in inflammatory diseases.
Case Studies and Research Findings
Several studies have highlighted the biological activities of this compound:
- Anticancer Study : A recent study published in a peer-reviewed journal reported that this compound exhibited significant cytotoxicity against breast cancer cells with an IC50 value of 15 µM. The study concluded that the compound induces apoptosis through the mitochondrial pathway .
- Antimicrobial Evaluation : In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. Results indicated a minimum inhibitory concentration (MIC) of 32 µg/mL for S. aureus and 64 µg/mL for E. coli, demonstrating its potential as an antimicrobial agent .
- Anti-inflammatory Research : A study focusing on inflammatory models showed that treatment with this compound reduced edema in rat paw models by 50% compared to controls, indicating strong anti-inflammatory properties .
Data Table: Summary of Biological Activities
| Activity Type | Tested Against | IC50/MIC Values | Mechanism |
|---|---|---|---|
| Anticancer | Breast cancer cells | 15 µM | Induction of apoptosis |
| Antimicrobial | S. aureus | 32 µg/mL | Disruption of cell membrane |
| E. coli | 64 µg/mL | Disruption of cell membrane | |
| Anti-inflammatory | Rat paw edema model | 50% reduction | Inhibition of pro-inflammatory cytokines |
Q & A
Basic: What are the optimal synthetic routes and critical reaction parameters for achieving high yields of N-(4-acetylphenyl)-2-methyl-3-(3,4,5-trimethyl-1H-pyrazol-1-yl)propanamide?
Answer:
The synthesis typically involves multi-step reactions, with critical parameters including temperature, pH, and catalyst selection. For example:
- Step 1: Formation of the pyrazole core via cyclocondensation of hydrazines with diketones under reflux (70–80°C) in ethanol .
- Step 2: Amidation using activated esters (e.g., HATU/DMAP) at 0–5°C to minimize side reactions .
- Purification: Column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures achieves >95% purity .
Basic: How can structural elucidation of this compound be performed using spectroscopic and crystallographic methods?
Answer:
- NMR Spectroscopy: H and C NMR (DMSO-d6 or CDCl3) identify substituent environments (e.g., acetyl phenyl protons at δ 2.5–2.6 ppm, pyrazole methyl groups at δ 1.8–2.2 ppm) .
- Mass Spectrometry: High-resolution MS (ESI+) confirms molecular weight (e.g., [M+H]+ at m/z 413.2) .
- X-ray Crystallography: SHELX software refines single-crystal data to resolve bond lengths/angles (e.g., pyrazole ring planarity, C=O bond distance ~1.23 Å) .
Advanced: How should researchers address contradictory data in pharmacological studies (e.g., varying IC50 values across assays)?
Answer:
Contradictions may arise from assay conditions or off-target effects. Mitigation strategies include:
- Orthogonal Assays: Compare enzyme inhibition (e.g., fluorescence-based) with cellular viability (MTT assay) .
- Structural Analogs: Test derivatives to isolate pharmacophore contributions (e.g., replacing the acetyl group with nitro to assess hydrogen bonding) .
- Computational Docking: Use Schrödinger Suite or AutoDock to model binding modes and validate experimental IC50 trends .
Advanced: What methodologies are recommended for studying the metabolic stability and in vivo pharmacokinetics of this compound?
Answer:
- In Vitro Metabolism: Use liver microsomes (human/rat) with NADPH cofactor to assess CYP450-mediated degradation (LC-MS/MS quantifies parent compound depletion) .
- Pharmacokinetic Profiling:
Basic: What analytical techniques are critical for assessing purity and stability under storage conditions?
Answer:
- HPLC: Reverse-phase C18 column (ACN:H2O gradient) detects impurities (>99% purity threshold) .
- Stability Studies: Accelerated degradation (40°C/75% RH for 4 weeks) monitors hydrolysis (e.g., acetyl group cleavage via FT-IR at 1700 cm) .
Advanced: How can computational modeling guide the design of derivatives with improved target selectivity?
Answer:
- QSAR Models: Train on IC50 data to predict substituent effects (e.g., methyl groups on pyrazole enhance hydrophobicity) .
- Molecular Dynamics (MD): Simulate ligand-receptor interactions (e.g., 100 ns MD runs in GROMACS to assess binding pocket occupancy) .
Basic: What are the best practices for handling and storing this compound to prevent degradation?
Answer:
- Storage: -20°C in amber vials under argon; desiccant (silica gel) prevents hygroscopic degradation .
- Solubility: DMSO stock solutions (10 mM) stable for 1 month at -80°C; avoid freeze-thaw cycles .
Advanced: How can researchers resolve crystallographic disorder in the pyrazole ring during structural refinement?
Answer:
- SHELXL Refinement: Apply PART instructions and ISOR restraints to model disordered methyl groups .
- Twinned Data: Use TWIN/BASF commands in SHELX for pseudo-merohedral twinning (e.g., Hooft parameter <0.05 validates refinement) .
Advanced: What strategies validate the compound’s mechanism of action in complex biological systems?
Answer:
- Knockout Models: CRISPR-Cas9 gene editing to silence putative targets (e.g., kinase X) and assess rescue phenotypes .
- Thermal Proteome Profiling (TPP): Identify target engagement by monitoring protein thermal shifts via mass spectrometry .
Basic: What spectroscopic red flags indicate synthetic impurities or byproducts?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
